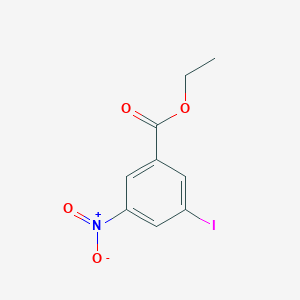
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, also known as ethyl pyrazole-4-carboxylate (EPTC), is a synthetic organic compound used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. EPTC has been studied for its potential applications in various fields, including medicine, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
EPTC has been studied for its potential applications in various fields, including medicine, agriculture, and biochemistry. In medicine, EPTC has been studied for its potential use as an anti-inflammatory agent, as well as an antifungal agent. In agriculture, EPTC has been studied for its potential use as a plant growth regulator. In biochemistry, EPTC has been studied for its potential use as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of EPTC is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the activity of these enzymes, EPTC may be able to reduce inflammation, as well as inhibit the growth of certain fungi.
Biochemical and Physiological Effects
EPTC has been shown to have anti-inflammatory and antifungal effects in laboratory studies. In addition, EPTC has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. These effects may be beneficial in treating certain diseases, such as inflammatory bowel disease, asthma, and allergies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using EPTC in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a wide range of experiments. However, EPTC is not very stable and can decompose when exposed to light or heat. Therefore, it is important to store EPTC in a cool, dark place.
Direcciones Futuras
There are a number of potential future directions for research using EPTC. These include further studies into its anti-inflammatory and antifungal effects, as well as its potential use as an enzyme inhibitor. Additionally, further research could be conducted into the mechanism of action of EPTC and its potential uses in medicine, agriculture, and biochemistry. Finally, further studies could be conducted into the stability of EPTC and its potential uses in other fields.
Análisis Bioquímico
Biochemical Properties
1-(2-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenase and aldehyde dehydrogenase . These interactions are crucial for its metabolic conversion and subsequent biological effects. The compound’s ability to bind to these enzymes suggests its potential as a modulator of metabolic processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects highlight the compound’s potential as a tool for studying cellular functions and developing therapeutic interventions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, altering their activity and influencing metabolic pathways. It can also interact with DNA and RNA, affecting transcription and translation processes. These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its conversion into active metabolites . These metabolic pathways are essential for the compound’s biological activity and its effects on cellular function. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s biological effects and optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mode of action and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJYIFMQJACKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


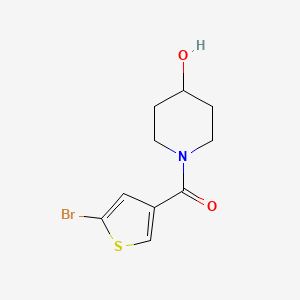

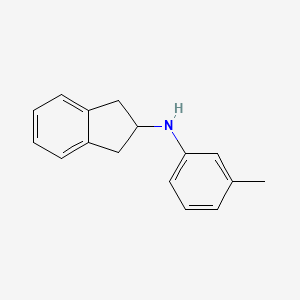

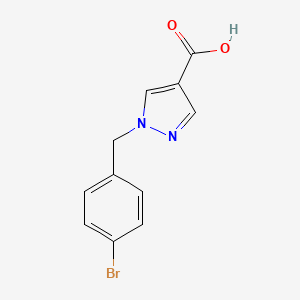





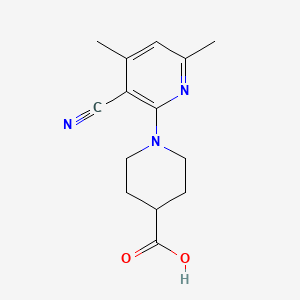
![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)

